molecular formula C9H16N2O B12977971 N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine

N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine

Cat. No.: B12977971
M. Wt: 168.24 g/mol
InChI Key: XAGKHWLLORNEOE-UHFFFAOYSA-N
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Description

N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine is an organic compound that features a furan ring attached to a diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine typically involves the reaction of furan-2-carboxaldehyde with 2-methylpropane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .

Scientific Research Applications

N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can enhance monoaminergic transmission, which is beneficial in the treatment of cognitive impairments and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(Furan-2-ylmethyl)-2-methylpropane-1,2-diamine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other furan derivatives. Its dual functionality as both a furan and a diamine makes it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-N-(furan-2-ylmethyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C9H16N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h3-5,11H,6-7,10H2,1-2H3

InChI Key

XAGKHWLLORNEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=CO1)N

Origin of Product

United States

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